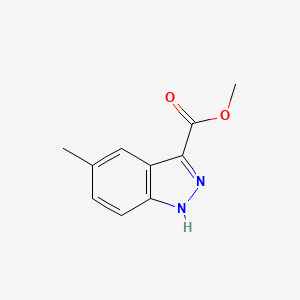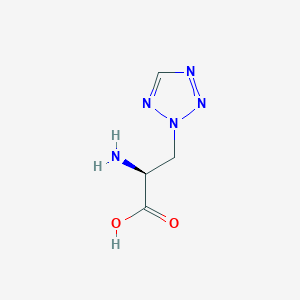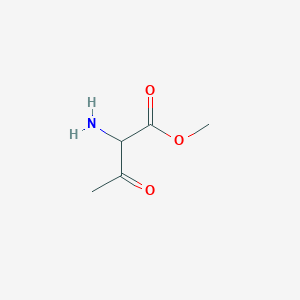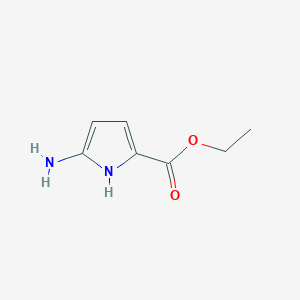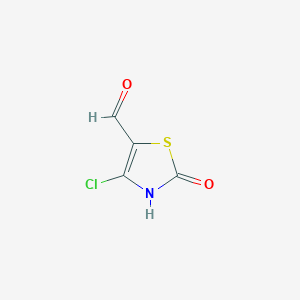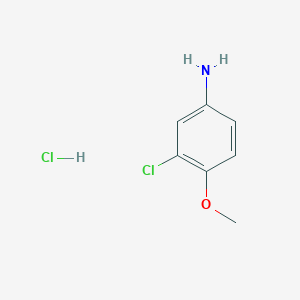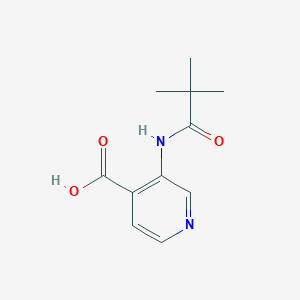
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid
Descripción general
Descripción
The compound is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid . It has a propionylamino group attached, which is a common functional group in organic chemistry . The 2,2-dimethyl indicates that there are two methyl groups attached to the second carbon of the propionyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyridine ring (from the isonicotinic acid), attached to a propionylamino group with two methyl groups on the second carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the pyridine ring could influence its acidity, while the propionylamino group could affect its reactivity .Aplicaciones Científicas De Investigación
Luminescence and Optical Properties
- Isonicotinic acid (Iso) derivatives, including those similar to 3-(2,2-Dimethyl-propionylamino)-isonicotinic acid, have shown significant potential in the construction of multi-dimensional metal-organic coordination networks with interesting fluorescence properties. These properties have potential applications in fluorescence probing and the study of microsecond diffusion and dynamics of membranes (Yuan & Liu, 2005).
Synthesis and Chemical Applications
- Isonicotinic acid derivatives have been used in the synthesis of complex organic compounds. For example, they played a role in the synthesis of FYX-051, a xanthine oxidoreductase inhibitor, indicating their utility in pharmaceutical synthesis (Huo, Kosugi, & Yamamoto, 2008).
Anticancer and Antimalarial Research
- In medicinal chemistry, derivatives of isonicotinic acid have shown considerable efficacy in animal models for both anticancer and antimalarial applications. This suggests a potential for these compounds in developing therapeutic agents (Posner et al., 2004).
Molecular Structure and Coordination Chemistry
- Research on isonicotinic acid derivatives has led to the development of novel metal-organic frameworks (MOFs) with unique structural properties. These materials have potential applications in areas like gas sorption and selective adsorption of hydrocarbons (Li et al., 2014).
Biological Activity
- Studies on Schiff base compounds derived from isonicotinic acid have revealed interesting biological activities. These findings could contribute to the development of new pharmaceuticals or provide insights into biological mechanisms (Yang, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,2-dimethylpropanoylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-6-12-5-4-7(8)9(14)15/h4-6H,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUJFYBFOLWZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522671 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dimethyl-propionylamino)-isonicotinic acid | |
CAS RN |
86847-91-8 | |
| Record name | 3-(2,2-Dimethylpropanamido)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




